phenyl 3-chloro-1-benzothiophene-2-carboxylate
CAS No.:
Cat. No.: VC10429890
Molecular Formula: C15H9ClO2S
Molecular Weight: 288.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H9ClO2S |
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Molecular Weight | 288.7 g/mol |
IUPAC Name | phenyl 3-chloro-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C15H9ClO2S/c16-13-11-8-4-5-9-12(11)19-14(13)15(17)18-10-6-2-1-3-7-10/h1-9H |
Standard InChI Key | SRWZAYXHEJPBEE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Introduction
Molecular Structure and Nomenclature
The molecular structure of phenyl 3-chloro-1-benzothiophene-2-carboxylate consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring. Key substituents include:
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Chlorine atom at position 3, which introduces electronegativity and influences electronic distribution.
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Phenyl ester group at position 2, formed via esterification of the corresponding carboxylic acid .
The systematic IUPAC name for this compound is 3-chloro-1-benzothiophene-2-carboxylic acid phenyl ester. Its molecular formula is C₁₅H₉ClO₂S, with an average molecular mass of 296.75 g/mol .
Table 1: Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular formula | C₁₅H₉ClO₂S | |
Average molecular mass | 296.75 g/mol | |
Key functional groups | Chlorine, phenyl ester | |
Hybridization of sulfur | sp² in thiophene ring |
Synthesis and Manufacturing
The synthesis of phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves a multi-step process starting from 1-benzothiophene-2-carboxylic acid. A representative pathway includes:
Step 1: Formation of 3-Chloro-1-Benzothiophene-2-Carbonyl Chloride
The precursor 3-chloro-1-benzothiophene-2-carbonyl chloride (CAS 21815-91-8) is synthesized via chlorination of 1-benzothiophene-2-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This intermediate has a melting point of 114–115°C and is critical for subsequent esterification .
Step 2: Esterification with Phenol
The acyl chloride reacts with phenol in the presence of a base (e.g., triethylamine) to form the phenyl ester. This nucleophilic acyl substitution proceeds under reflux conditions in solvents like toluene or 1,2-dimethoxyethane .
Table 2: Synthesis Parameters
Parameter | Condition | Source |
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Reaction solvent | Toluene, 1,2-dimethoxyethane | |
Catalyst | Triethylamine | |
Temperature | Reflux (~110°C) | |
Yield optimization | 69–85% (dependent on purification) |
Physicochemical Properties
Phenyl 3-chloro-1-benzothiophene-2-carboxylate exhibits distinct physical and chemical characteristics:
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Melting point: Data specific to this ester is limited, but analogous compounds (e.g., methyl esters) melt between 120–150°C.
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Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to the non-polar phenyl group.
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Stability: The ester group is hydrolytically labile under acidic or basic conditions, reverting to the carboxylic acid .
Electronic Effects
The chlorine atom’s electron-withdrawing nature deactivates the benzothiophene ring, directing electrophilic substitution to the 5- or 7-positions. The ester group further modifies electron density, enhancing reactivity toward nucleophiles .
Chemical Reactivity and Derivatives
The compound serves as a versatile intermediate for further functionalization:
Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to 3-chloro-1-benzothiophene-2-carboxylic acid:
This reaction is pivotal for generating bioactive derivatives .
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 can be displaced by nucleophiles (e.g., amines, alkoxides) under catalytic conditions, yielding analogs like 3-amino-1-benzothiophene-2-carboxylates .
Table 3: Common Derivatives and Applications
Derivative | Application | Source |
---|---|---|
Hydrazone derivatives | Anticancer agents | |
Carboxamides | Antimicrobial activity | |
Brominated analogs | Photodynamic therapy |
Applications in Research and Industry
Pharmaceutical Development
Benzothiophene derivatives exhibit diverse biological activities. For example, hydrazone-functionalized analogs demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values in the micromolar range . The phenyl ester moiety enhances lipid solubility, improving membrane permeability in drug candidates .
Material Science
The planar benzothiophene core contributes to charge-transfer complexes in organic semiconductors. Chlorinated derivatives improve thermal stability in polymer matrices.
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